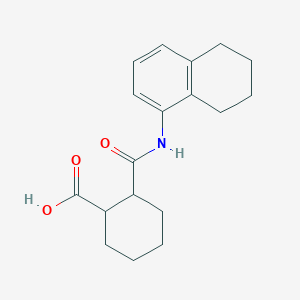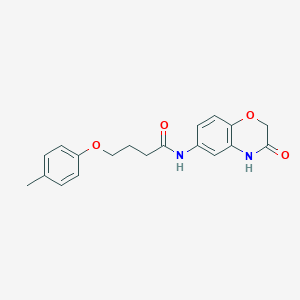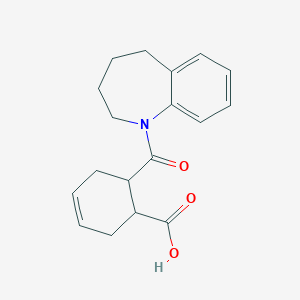![molecular formula C23H19F4N3O2 B269662 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B269662.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl groups, a quinoline moiety, and a pyrazol-5-ol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones under acidic conditions.
Introduction of the Difluoromethyl Groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Construction of the Pyrazol-5-ol Core: This can be synthesized via a cyclization reaction involving hydrazine derivatives and β-diketones.
Final Coupling: The final step involves coupling the quinoline moiety with the pyrazol-5-ol core under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline moiety or the pyrazol-5-ol core, potentially leading to the formation of dihydroquinoline or pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of difluoromethyl carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline or pyrazoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学研究应用
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the quinoline moiety can participate in π-π stacking interactions. The pyrazol-5-ol core can form hydrogen bonds with target molecules, stabilizing the compound-target complex and modulating biological activity.
相似化合物的比较
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the difluoromethyl groups but differ in the core structure.
Quinoline-based compounds: These compounds share the quinoline moiety but differ in the substituents and overall structure.
Pyrazol-5-ol derivatives: These compounds share the pyrazol-5-ol core but differ in the attached groups.
Uniqueness
The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(4-ETHYLPHENYL)-4-QUINOLYL]METHANONE lies in its combination of difluoromethyl groups, a quinoline moiety, and a pyrazol-5-ol core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
属性
分子式 |
C23H19F4N3O2 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H19F4N3O2/c1-2-13-7-9-14(10-8-13)18-11-16(15-5-3-4-6-17(15)28-18)21(31)30-23(32,22(26)27)12-19(29-30)20(24)25/h3-11,20,22,32H,2,12H2,1H3 |
InChI 键 |
GHYOMXJROFJFJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)

![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)
![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
![2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B269603.png)

![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)
